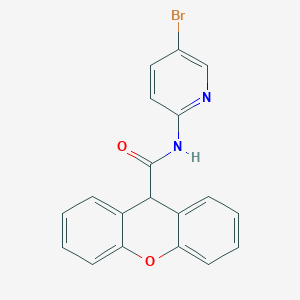
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide, also known as BX795, is a small molecule inhibitor that has been widely used in scientific research. BX795 is a potent inhibitor of TBK1 and IKKε, which are kinases involved in the regulation of innate immune response and autophagy.
Mecanismo De Acción
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide inhibits the phosphorylation of TBK1 and IKKε by binding to the ATP-binding site of these kinases. This leads to a decrease in the activation of downstream signaling pathways, including the NF-κB and IRF3 pathways. This results in a decrease in the production of pro-inflammatory cytokines and type I interferons.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including pancreatic cancer, breast cancer, and prostate cancer cells. It has also been shown to inhibit the replication of viruses, including HIV-1, hepatitis C virus, and influenza A virus. In addition, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of TBK1 and IKKε, with an IC50 of 6 and 41 nM, respectively. In addition, it has been shown to be highly specific for these kinases, with little to no inhibition of other kinases. However, one of the limitations of using this compound is its solubility. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in scientific research. One area of interest is the role of TBK1 and IKKε in the regulation of autophagy. This compound has been shown to inhibit autophagy in cancer cells, but the exact mechanism of this inhibition is not well understood. Another area of interest is the use of this compound in the treatment of viral infections. This compound has been shown to inhibit the replication of several viruses, but more research is needed to determine its efficacy in vivo. Finally, the use of this compound in combination with other inhibitors is an area of interest. Combining this compound with other inhibitors may lead to synergistic effects and increased efficacy in the treatment of various diseases.
Métodos De Síntesis
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 5-bromopicolinic acid with thionyl chloride to form 5-bromopyridin-2-yl chloride. The second step involves the reaction of 5-bromopyridin-2-yl chloride with 9H-xanthene-9-carboxylic acid to form this compound. The final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been widely used in scientific research as a tool to study the role of TBK1 and IKKε in various biological processes. TBK1 and IKKε are involved in the regulation of innate immune response, autophagy, and cancer cell survival. This compound has been shown to inhibit the phosphorylation of TBK1 and IKKε, leading to a decrease in the activation of downstream signaling pathways. This has allowed researchers to study the role of these kinases in various biological processes.
Propiedades
Fórmula molecular |
C19H13BrN2O2 |
|---|---|
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C19H13BrN2O2/c20-12-9-10-17(21-11-12)22-19(23)18-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,22,23) |
Clave InChI |
USSPOFONHAINQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)



